molecular formula C10H21N B2463308 (Cyclohexylmethyl)(propyl)amine CAS No. 87033-85-0

(Cyclohexylmethyl)(propyl)amine

Cat. No.: B2463308
CAS No.: 87033-85-0
M. Wt: 155.285
InChI Key: HIAYJLWFQQQPGR-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(propyl)amine is an organic compound belonging to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Cyclohexylmethyl)(propyl)amine typically involves the alkylation of cyclohexylmethylamine with a suitable alkylating agent. One common method is the reaction of cyclohexylmethylamine with 1-bromopropane under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(propyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(Cyclohexylmethyl)(propyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (Cyclohexylmethyl)(propyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar structure but lacks the propan-1-amine group.

    Propylamine: Similar structure but lacks the cyclohexylmethyl group.

Uniqueness

(Cyclohexylmethyl)(propyl)amine is unique due to the presence of both cyclohexylmethyl and propan-1-amine groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with simpler amines.

Properties

IUPAC Name

N-(cyclohexylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-8-11-9-10-6-4-3-5-7-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAYJLWFQQQPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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